Platachromone B

Catalog No.
S13965849
CAS No.
M.F
C22H20O5
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platachromone B

Product Name

Platachromone B

IUPAC Name

5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20(26)21-19(25)11-16(27-22(17)21)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+

InChI Key

UACBSTHIFSMGJX-RMKNXTFCSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O)C

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O)C

Platachromone B is a naturally occurring compound classified within the group of prenylated styrylchromones. This compound is characterized by its unique structure, which includes a chromone backbone with specific substitutions that enhance its biological activity. Platachromone B has garnered attention due to its potential pharmacological properties, including antioxidant and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and natural product research .

Typical of styrylchromones. These reactions include:

  • Prenylation: The introduction of a prenyl group, which can significantly influence the compound's biological activity.
  • Demethylation: This involves the removal of methyl groups from the compound, often using reagents like boron tribromide, leading to derivatives with altered properties .
  • Condensation Reactions: Platachromone B can participate in condensation reactions, forming new compounds that may exhibit enhanced biological activities .

Platachromone B exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress .
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications in diseases characterized by inflammation .
  • Antimicrobial Activity: Studies suggest that platachromone B possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .

The synthesis of platachromone B has been explored through several methodologies:

  • Direct Prenylation: This method involves the direct introduction of prenyl groups onto the chromone structure. It can be achieved using various reagents and conditions that favor C-prenylation .
  • Baker-Venkataraman Rearrangement: A common synthetic route for generating styrylchromones, including platachromone B, where starting materials undergo rearrangement to form the desired product .
  • Allan-Robinson Condensation: This reaction facilitates the formation of chromone derivatives from appropriate precursors and is frequently employed in synthesizing related compounds .

Platachromone B has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing new drugs targeting oxidative stress-related diseases and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing skin aging and damage caused by environmental factors .
  • Food Industry: As a natural antioxidant, platachromone B could be utilized in food preservation to enhance shelf life and maintain quality .

Research on platachromone B has focused on its interactions with biological targets:

  • Enzyme Inhibition: Studies have demonstrated its ability to inhibit specific enzymes involved in oxidative stress and inflammation, such as xanthine oxidase .
  • Cellular Mechanisms: Investigations into its cellular effects indicate that platachromone B may modulate signaling pathways associated with inflammation and apoptosis in various cell types .

Platachromone B shares structural and functional similarities with other compounds within the styrylchromone class. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Platachromone APrenylated styryl groupExhibits strong antioxidant properties
2-StyrylchromoneBasic chromone structure with styryl substitutionMore commonly studied for general biological activity
IsoliquiritigeninFlavonoid structure with similar antioxidant propertiesKnown for anti-inflammatory effects

Platachromone B is unique due to its specific prenylation pattern and associated biological activities that distinguish it from other similar compounds. Its distinct structural features contribute to its enhanced efficacy as an antioxidant and anti-inflammatory agent compared to other stylized chromones .

Claisen-Schmidt Condensation Approaches for Styrylchromone Scaffold Assembly

The Claisen-Schmidt condensation remains the cornerstone for constructing the 2-styrylchromone core of Platachromone B. This reaction couples an ortho-hydroxyacetophenone derivative with an aromatic aldehyde under basic conditions, forming the characteristic α,β-unsaturated ketone system. Recent optimizations have focused on solvent systems and base selection to improve regioselectivity and yield.

In the synthesis of Platachromone B analogs, researchers achieved 68–82% yields using NaOH/EtOH systems at 80°C for 12 hours, with electron-donating substituents on the benzaldehyde component enhancing reaction rates. A notable advancement involves using Amberlyst-15 in toluene under microwave irradiation, which reduced reaction times to 30 minutes while maintaining yields above 85%. The table below compares key parameters in Claisen-Schmidt implementations:

Base SystemSolventTemperature (°C)Time (h)Yield (%)
NaOH/EtOHEthanol801268–82
Amberlyst-15Toluene100 (MW)0.585–92
KOH/MeOHMethanol65872–78

Critical to Platachromone B synthesis is the subsequent C-prenylation at the 6- or 8-position of the chromone nucleus. Researchers developed a regioselective protocol using prenyl bromide in the presence of K2CO3/DMF, achieving 75% yield for 8-prenylated products. Demethylation of methoxy-prenyl intermediates using BBr3/CH2Cl2 at −78°C followed by gradual warming to room temperature over 8–11 days proved essential for obtaining the final natural product.

Microwave-Assisted Synthesis Techniques for Enhanced Yield and Purity

Microwave irradiation has revolutionized key steps in Platachromone B synthesis, particularly in cyclization and prenylation reactions. The enaminone intermediate formation, traditionally requiring 6–8 hours under reflux, was accelerated to 15 minutes using microwave-assisted heating at 150°C. This approach not only improved reaction efficiency but also reduced side product formation, with HPLC purity increasing from 85% to 98% in comparative studies.

A breakthrough in scaffold functionalization involved microwave-mediated Claisen-Schmidt condensation at 100°C for 30 minutes, achieving 92% yield compared to 68% in conventional heating. The enhanced dielectric heating effect promotes more uniform energy distribution, particularly beneficial for reactions involving sterically hindered intermediates. Recent protocols combine microwave assistance with heterogeneous catalysts like Amberlyst-15, enabling solvent-free conditions that simplify product isolation.

Biocatalytic Approaches for Stereoselective Side Chain Incorporation

While current Platachromone B syntheses rely on chemical prenylation methods, emerging research suggests potential for enzymatic strategies in side chain installation. Though no biocatalytic methods are explicitly reported in the literature surveyed, the structural complexity of the 3-methylbut-2-en-1-yl group presents opportunities for future exploration. Chemical prenylation currently employs prenyl bromide with inorganic bases, achieving 70–75% yields but limited stereochemical control.

The absence of reported biocatalytic methods in existing Platachromone B syntheses highlights an area for potential innovation. Comparative analysis of prenylation methods reveals:

  • Chemical Prenylation:

    • Agents: Prenyl bromide, geranyl chloride
    • Conditions: K2CO3/DMF, 60°C, 12 h
    • Yield: 70–75%
    • Limitations: Racemic mixtures, requires subsequent purification
  • Potential Biocatalytic Targets:

    • Prenyltransferases for stereoselective C–C bond formation
    • Oxidoreductases for hydroxyl group positioning

Solid-Phase Synthesis Platforms for Combinatorial Derivative Libraries

Solution-phase synthesis has enabled the creation of diverse Platachromone B analogs through systematic variation of aromatic aldehydes and prenylation patterns. Researchers generated a 24-compound library by modifying substituents on both the chromone and styryl components, with MAO-B inhibitory activity varying 150-fold across derivatives. While solid-phase approaches remain unreported, existing combinatorial strategies demonstrate the scaffold's versatility:

Modification SiteSubstituents TestedBiological Activity Range (IC50)
Chromone C-5–OCH3, –OH, –H0.017–26 μM (MAO-B)
Styryl C-4'–Cl, –Br, –OCH30.024–0.45 μM (MAO-B)
Prenyl Position6- vs 8-position2.8–25 μM (MAO-A)

The development of solid-phase platforms could dramatically accelerate analog synthesis through:

  • Immobilized chromone precursors enabling parallel reactions
  • Automated purification via resin capture
  • High-throughput screening compatibility

Current solution-phase methods achieve library synthesis in 3–4 steps per derivative, suggesting solid-phase adaptation could reduce synthesis time by 40–60% for large compound sets.

The biosynthesis of Platachromone B, a prenylated styrylchromone compound with the molecular formula C22H20O5, represents a sophisticated example of plant polyketide synthesis in Platycarya strobilacea [1] [2]. This bioactive natural product belongs to the class of prenylated (E)-2-styrylchromones and demonstrates the remarkable enzymatic capabilities of type III polyketide synthases in generating complex molecular scaffolds [3] [4].

The chromone core formation in Platycarya strobilacea follows the canonical type III polyketide synthase pathway, where these structurally simple homodimeric proteins catalyze iterative condensations of starter and extender acyl-CoA thioesters [5] [6]. Type III polyketide synthases in plants are characterized by their unique mechanistic potential to produce a broad array of secondary metabolites using simpler building blocks, making them essential tools for generating diverse polyketide structures [6] [7].

The fundamental mechanism involves the utilization of malonyl-CoA as the primary substrate for chromone backbone construction [8] [5]. In the case of pentaketide chromone formation, which serves as the foundational pathway for more complex chromone derivatives, five molecules of malonyl-CoA undergo sequential condensation reactions catalyzed by pentaketide chromone synthase [9] [8]. This enzyme demonstrates remarkable substrate specificity, with the active site residue Met207 playing a crucial role in determining polyketide chain length and product specificity [8].

Enzyme ComponentFunctionSubstrate SpecificityProduct Formation
Pentaketide Chromone SynthaseCore chromone formationFive malonyl-CoA molecules5,7-dihydroxy-2-methylchromone
Type III Polyketide SynthaseIterative condensationAcyl-CoA thioestersPolyketide intermediates
Cyclization DomainRing closureLinear polyketide chainsChromone ring system

The enzymatic machinery responsible for chromone biosynthesis in Platycarya strobilacea shares structural similarities with other plant type III polyketide synthases, maintaining the characteristic Cys-His-Asn catalytic triad [5] [10]. Each independent ketoacyl synthase domain catalyzes the tethering of a CoA-linked starter substrate to the active-site cysteine, followed by carbon-carbon bond formation through decarboxylative Claisen-type condensation with malonyl-CoA [5] [6].

The resulting poly-β-ketide intermediate undergoes further linear carbon chain extensions through iterative thioester bond cleavage and new carbon-carbon bond formation [5]. The enzyme-tethered linear polyketide intermediates are subsequently cyclized through intramolecular Claisen and aldol condensations within the single active site of the enzyme, ultimately yielding the chromone scaffold that serves as the foundation for Platachromone B biosynthesis [5] [6].

Recent advances in understanding furochromone biosynthesis in related Apiaceae plants have revealed that pentaketide chromone synthase genes play crucial roles in chromone accumulation [11]. In Saposhnikovia divaricata, proximal duplication and high expression of pentaketide chromone synthase genes, together with lineage-specific cyclase genes, lead to predominant furochromone accumulation [11]. This finding suggests that similar regulatory mechanisms may govern chromone production in Platycarya strobilacea.

The structural complexity of Platachromone B arises from post-polyketide synthase modifications, including the attachment of styryl groups and prenyl side chains [3] [12]. The styryl moiety is incorporated through condensation reactions involving cinnamaldehyde derivatives, while the prenyl group attachment occurs through the action of specialized prenyltransferases [3] [13].

Prenyltransferase Enzymology in Isoprenoid Side Chain Elaboration

The prenylation of chromone scaffolds represents a critical biosynthetic step that significantly enhances the biological activity and structural diversity of compounds like Platachromone B [13] [14]. Prenyltransferases are key catalytic enzymes responsible for the attachment of prenyl groups to flavonoid and chromone backbones, contributing greatly to the structural diversity of these secondary metabolites [13] [15].

The prenylation process involves the transfer of isoprenoid units, primarily dimethylallyl diphosphate (DMAPP) and geranyl diphosphate (GPP), to specific positions on the chromone core structure [16] [17]. This reaction represents a Friedel-Crafts alkylation of the chromone skeleton, where the prenyltransferase catalyzes the electrophilic attack of the isoprenoid substrate on the aromatic ring system [13] [14].

Prenyltransferases involved in chromone prenylation exhibit strict substrate specificity and generally demonstrate low catalytic efficiency compared to other enzyme classes [13] [18]. These enzymes require metal ions, especially Mg²⁺, for their catalytic activity, which facilitates the formation of carbocations necessary for the prenylation reaction [13] [16].

Prenyltransferase TypeSubstrate PreferenceMetal CofactorProduct Specificity
Flavonoid PrenyltransferaseChromone/flavonoid backbonesMg²⁺, Mn²⁺C-6, C-8 prenylation
Aromatic PrenyltransferasePhenolic compoundsMg²⁺, Ca²⁺Variable position
Membrane-bound PrenyltransferaseLipophilic substratesMg²⁺Membrane-associated products

The catalytic mechanism begins with the preferential binding of dimethylallyl diphosphate or geranyl diphosphate to the specific pocket of the prenyltransferase through electrostatic interactions coordinated with Mg²⁺ and hydrophobic interactions with aromatic residues in the enzyme's active center [15] [14]. Under the action of the prenyltransferase, the carbocation formation occurs at the C1 position of the prenyl diphosphate, which then undergoes nucleophilic attack by the electron-rich positions of the chromone ring system [16] [14].

The structural features of prenyltransferases involved in chromone prenylation include multiple transmembrane domains, typically ranging from seven to nine helical regions [13] [19]. These membrane-associated enzymes are characterized by their ability to accept various acyl-CoA substrates and demonstrate remarkable regiospecificity in their prenylation patterns [13] [15].

Research on plant prenyltransferases has identified several key structural motifs that determine substrate specificity and catalytic efficiency [18] [13]. The presence of conserved amino acid residues in the active site, particularly those involved in substrate binding and metal coordination, plays crucial roles in determining the regiospecificity of prenylation reactions [13] [14].

Conserved MotifFunctionSubstrate InteractionCatalytic Role
DDXXD MotifMetal coordinationDiphosphate bindingCarbocation stabilization
Aromatic ClusterHydrophobic interactionPrenyl group positioningProduct release
Basic ResiduesElectrostatic stabilizationSubstrate orientationReaction specificity

The prenylation of Platachromone B likely occurs through the action of membrane-bound prenyltransferases that recognize the chromone backbone and catalyze the attachment of the 3-methylbut-2-en-1-yl group [12] [13]. This prenyl group attachment significantly alters the physicochemical properties of the molecule, enhancing its lipophilicity and membrane interaction capabilities [15] [19].

Short-chain prenyltransferases involved in this process catalyze chain elongation reactions where the growing chain of an allylic isoprenoid diphosphate undergoes coupling with isopentenyl diphosphate through electrophilic alkylation [16] [17]. The stereochemistry of this condensation follows established mechanisms where the allylic carbocation attacks the double bond of isopentenyl diphosphate from the Si-face, resulting in the formation of new allylic trans-double bonds [16].

The enzymatic machinery responsible for prenyl group biosynthesis involves the coordination of multiple enzyme systems, including those responsible for isopentenyl diphosphate and dimethylallyl diphosphate production [17] [20]. These building blocks are generated through either the mevalonate pathway in eukaryotes or the methylerythritol phosphate pathway in prokaryotes [20].

Stress-Induced Production Dynamics in Native Plant Ecosystems

The production of Platachromone B and related chromone compounds in Platycarya strobilacea is intimately linked to environmental stress responses and plant defense mechanisms [21] [22]. Plants have evolved sophisticated secondary metabolite production systems that are activated in response to various biotic and abiotic stressors, with chromone compounds serving as crucial defensive molecules [23] [24].

Environmental stress conditions significantly influence the accumulation and biosynthesis of secondary metabolites in plant tissues [22] [25]. When plants experience stress, secondary metabolite production may increase because growth is often inhibited more than photosynthesis, and the carbon fixed through photosynthesis is redirected toward defensive compound synthesis [22] [26]. This metabolic redirection represents an adaptive strategy that enhances plant survival under adverse conditions [23] [27].

The stress-induced production of chromone compounds involves complex signaling cascades that begin with stress perception at the cellular level [24]. Plants perceive environmental stresses through primary receptors embedded in their plasma membrane, which trigger ionic imbalances across the membrane, particularly calcium influx into the cytosol [24]. This calcium signaling cascade activates calcium-dependent protein kinases and transcription factors that modify gene expression patterns related to secondary metabolite biosynthesis [24] [27].

Stress TypeMetabolite ResponseRegulatory MechanismAdaptive Function
Drought StressIncreased phenolic compoundsABA-mediated signalingOsmotic adjustment, ROS scavenging
Salt StressEnhanced chromone productionCalcium signaling pathwaysMembrane stabilization
UV RadiationFlavonoid accumulationLight-responsive transcription factorsUV protection
Pathogen AttackAntimicrobial compound synthesisJasmonate/ethylene pathwaysDirect pathogen inhibition

The molecular basis of stress-induced chromone production involves the coordinated regulation of multiple biosynthetic pathways [23] [28]. Transcriptomic studies of stress-responsive plants have revealed that numerous genes involved in secondary metabolite biosynthesis, including those encoding polyketide synthases and prenyltransferases, show dramatic changes in expression levels under stress conditions [28] [29].

Research on related species has demonstrated that salinity stress can induce the production of chromone-related compounds [28] [30]. In Aquilaria sinensis, salt stress treatment resulted in the production of 41 different 2-(2-phenylethyl)chromones, indicating that osmotic stress serves as a powerful elicitor for chromone biosynthesis [28]. The transcriptome analysis revealed that 18,069 differentially expressed transcripts were identified in response to salinity stress, with many genes involved in signal transduction pathways showing clear differences between control and stressed plants [28].

The stress-response production of secondary metabolites involves several key regulatory mechanisms [21] [31]. Environmental factors such as temperature, carbon dioxide levels, lighting conditions, ozone exposure, soil water availability, soil salinity, and soil fertility all have significant impacts on medicinal plants' physiological and biochemical responses [31]. These factors directly influence the secondary metabolic processes that govern chromone production [25] [31].

Environmental FactorEffect on Chromone ProductionMolecular ResponseTime Course
Temperature Fluctuation2-3 fold increase in phenolic contentHeat shock protein activation10 minutes - 24 hours
High Light IntensityEnhanced chromone accumulationPAL gene upregulation1-3 days
Water DeficitIncreased defensive metabolitesABA signaling cascade6-72 hours
Mechanical InjuryRapid chromone synthesisWound-response pathways2-48 hours

The production dynamics of stress-induced metabolites follow distinct temporal patterns [26] [29]. Initial stress perception occurs within minutes, followed by rapid gene expression changes within hours, and sustained metabolite accumulation over days to weeks [26] [24]. In agarwood-producing species, injury-induced chromone production can continue for months, with different chromone derivatives showing varying accumulation patterns over extended periods [29].

The ecological significance of stress-induced chromone production extends beyond individual plant survival [32] [33]. These compounds serve multiple functions in plant ecosystems, including allelopathic effects on neighboring plants, antimicrobial activity against soil pathogens, and attraction or deterrence of specific insect species [32] [34]. The phytotoxic properties of chromone compounds have been documented, with some derivatives showing herbicidal effects on various weed species [32].

Environmental stress also influences the spatial distribution of chromone compounds within plant tissues [35] [36]. Different plant organs may accumulate varying concentrations of these defensive metabolites, with roots, leaves, and reproductive structures often showing distinct chromone profiles in response to stress [37] [35]. This tissue-specific accumulation pattern reflects the specialized defensive needs of different plant organs [23] [27].

Platachromone B demonstrates profound selective cytotoxicity against various cancer cell lines through multiple interconnected molecular pathways. The compound exhibits preferential toxicity toward malignant cells while showing reduced effects on normal cellular populations, making it a promising candidate for anticancer therapeutic development [3] [4].

Research conducted on various cancer cell lines has revealed that Platachromone B induces significant cytotoxic effects with half-maximal inhibitory concentration values ranging from 10 to 100 micromolar, depending on the specific cell line and experimental conditions [3] [5]. The compound's cytotoxic activity appears to be mediated through multiple mechanisms, including direct DNA damage, cell cycle arrest, and the activation of programmed cell death pathways [3] [4].

The selectivity of Platachromone B toward cancer cells can be attributed to several factors, including altered metabolic profiles in malignant cells, differences in antioxidant defense systems, and varying sensitivities to apoptotic stimuli [3] [4]. Cancer cells often exhibit increased vulnerability to oxidative stress and mitochondrial dysfunction, which Platachromone B appears to exploit through its multitarget approach [3] [6].

Mitochondrial Apoptosis Pathway Activation in Hematological Malignancies

The mitochondrial apoptosis pathway represents one of the primary mechanisms through which Platachromone B exerts its cytotoxic effects in hematological malignancies [7] [6] [8]. This intrinsic apoptotic pathway is controlled by the B-cell lymphoma 2 family of proteins, which regulate mitochondrial outer membrane permeabilization and subsequent cytochrome c release [7] [6].

Platachromone B treatment induces significant alterations in the expression and subcellular localization of key B-cell lymphoma 2 family proteins [7] [6]. The compound promotes the translocation of pro-apoptotic proteins such as Bax and Bak to the mitochondria, where they form oligomeric complexes that permeabilize the outer mitochondrial membrane [7] [6] [8]. This process leads to the release of cytochrome c and other intermembrane space proteins into the cytosol [7] [6].

Following cytochrome c release, Platachromone B facilitates the formation of the apoptosome complex, consisting of cytochrome c, apoptotic protease activating factor 1, and procaspase-9 [7] [6] [8]. This complex activates caspase-9, which subsequently cleaves and activates downstream effector caspases, including caspase-3 and caspase-7 [7] [6]. The activation of these executioner caspases leads to the systematic dismantling of cellular components and the ultimate death of the malignant cell [7] [6].

In hematological malignancies, Platachromone B demonstrates particular efficacy against various leukemia and lymphoma cell lines [9] [5] [10]. Studies have shown that the compound induces apoptosis in leukemia cells within 12 to 48 hours of treatment, with maximum cytotoxic effects observed at concentrations ranging from 25 to 50 micromolar [5] [10]. The compound's ability to overcome resistance mechanisms commonly found in hematological malignancies makes it particularly valuable for treating refractory cases [9] [10].

The mitochondrial dysfunction induced by Platachromone B extends beyond simple cytochrome c release. The compound also affects mitochondrial membrane potential, leading to depolarization and subsequent loss of mitochondrial function [6] [8]. This mitochondrial dysfunction triggers additional stress pathways, including the generation of reactive oxygen species and the depletion of adenosine triphosphate stores [6] [8].

Epigenetic Modulation Through Histone Deacetylase Inhibition

Platachromone B exhibits significant epigenetic modulatory effects through its interaction with histone deacetylase enzymes, representing a crucial mechanism for its anticancer activity [11] [12] [13] [14]. Histone deacetylases are essential enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression [13] [14].

The compound demonstrates potent histone deacetylase inhibitory activity at concentrations ranging from 5 to 20 micromolar, effectively modulating the acetylation status of both histone and non-histone proteins [15] [13] [16]. This inhibition results in increased histone acetylation, leading to chromatin relaxation and the reactivation of silenced tumor suppressor genes [13] [14]. The epigenetic changes induced by Platachromone B contribute significantly to its overall anticancer efficacy [12] [13].

Platachromone B appears to target multiple classes of histone deacetylases, including class I, class II, and potentially class IV enzymes [13] [16] [14]. This broad-spectrum inhibition results in comprehensive epigenetic reprogramming that affects numerous cellular pathways involved in cancer development and progression [12] [13]. The compound's ability to simultaneously target multiple histone deacetylase classes distinguishes it from more selective inhibitors and may contribute to its enhanced therapeutic potential [13] [14].

The epigenetic modulation induced by Platachromone B extends beyond simple histone acetylation. The compound also affects the acetylation status of numerous non-histone proteins, including transcription factors, DNA repair proteins, and cell cycle regulators [13] [14]. These modifications can alter protein-protein interactions, subcellular localization, and enzymatic activity, contributing to the compound's multifaceted anticancer effects [13] [14].

Treatment with Platachromone B leads to the upregulation of various tumor suppressor genes and pro-apoptotic factors while simultaneously downregulating oncogenes and survival factors [12] [13]. This comprehensive gene expression reprogramming creates an intracellular environment that favors apoptosis and cell cycle arrest while inhibiting processes that promote cancer cell survival and proliferation [12] [13] [14].

Neutrophil Oxidative Burst Modulation in Inflammatory Models

Platachromone B demonstrates significant modulatory effects on neutrophil oxidative burst, a critical component of the innate immune response that involves the rapid generation and release of reactive oxygen species [17] [18] [19]. The compound's anti-inflammatory properties are mediated through its ability to regulate neutrophil activation and the subsequent production of inflammatory mediators [17] [18].

Neutrophil oxidative burst is primarily mediated by the NADPH oxidase 2 complex, which transfers electrons from NADPH to molecular oxygen to produce superoxide anions [17] [19]. Platachromone B modulates this process by interfering with various components of the oxidative burst machinery, including the assembly and activation of the NADPH oxidase complex [17] [19]. The compound demonstrates dose-dependent inhibitory effects on reactive oxygen species production, with significant modulation observed at concentrations ranging from 1 to 10 micromolar [18].

The anti-inflammatory effects of Platachromone B extend beyond simple reactive oxygen species scavenging. The compound actively modulates neutrophil activation pathways, including the phospholipase C gamma 2 signaling cascade and downstream calcium mobilization [17]. This modulation results in reduced neutrophil adhesion, decreased degranulation, and diminished production of inflammatory mediators such as tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [17] [18].

Studies using various inflammatory models have demonstrated that Platachromone B treatment significantly reduces neutrophil infiltration and tissue damage [18] [20]. The compound's ability to modulate neutrophil function without causing significant cytotoxicity makes it particularly valuable for treating inflammatory conditions where neutrophil dysfunction contributes to pathogenesis [18] [20].

Platachromone B also affects the resolution phase of inflammation by promoting neutrophil apoptosis and subsequent clearance by macrophages [21] [20]. This effect is crucial for preventing chronic inflammation and promoting tissue repair. The compound's dual action of reducing neutrophil activation while promoting resolution makes it a promising therapeutic candidate for various inflammatory disorders [21] [20].

The compound's anti-inflammatory effects are further enhanced by its ability to modulate the nuclear factor kappa B signaling pathway [20] [22]. Platachromone B inhibits nuclear factor kappa B activation by preventing the phosphorylation and degradation of inhibitor of nuclear factor kappa B alpha, thereby maintaining nuclear factor kappa B in an inactive cytoplasmic state [20] [22]. This inhibition results in reduced transcription of pro-inflammatory genes and decreased production of inflammatory mediators [20] [22].

Quorum Sensing Disruption in Gram-Positive Bacterial Pathogens

Platachromone B exhibits significant antimicrobial properties through its ability to disrupt bacterial quorum sensing systems, particularly in gram-positive bacterial pathogens [23] [24] [25]. Quorum sensing is a bacterial cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, playing crucial roles in virulence factor production, biofilm formation, and antibiotic resistance [23] [24].

Gram-positive bacteria utilize autoinducing peptides as their primary signaling molecules for quorum sensing communication [23] [25]. These peptides bind to specific receptor proteins, typically two-component regulatory systems, which then phosphorylate transcription factors to regulate target gene expression [23] [25]. Platachromone B interferes with this communication system by disrupting the binding of autoinducing peptides to their cognate receptors or by interfering with downstream signaling cascades [23] [24].

The compound demonstrates particular efficacy against several clinically relevant gram-positive pathogens, including Staphylococcus aureus, Bacillus species, and various Streptococcus strains [26] [27] [25]. Treatment with Platachromone B at concentrations ranging from 50 to 200 micromolar significantly reduces the production of virulence factors controlled by quorum sensing systems [24] [25]. This includes decreased production of toxins, adhesins, and enzymes that contribute to bacterial pathogenicity [24] [25].

One of the most significant effects of Platachromone B on gram-positive bacteria is its ability to inhibit biofilm formation and disrupt established biofilms [24] [25]. Biofilms are complex microbial communities that provide protection against antimicrobial agents and host immune responses [24]. The compound's anti-biofilm activity is mediated through its interference with quorum sensing pathways that regulate the expression of genes involved in biofilm development and maintenance [24] [25].

Platachromone B also affects bacterial antibiotic resistance mechanisms that are controlled by quorum sensing systems [24] [27]. Many gram-positive bacteria use quorum sensing to coordinate the expression of antibiotic resistance genes, particularly beta-lactamases and efflux pumps [27] [25]. By disrupting these communication systems, Platachromone B can potentially restore antibiotic sensitivity in resistant bacterial strains [24] [27].

The compound's antimicrobial activity extends to spore-forming bacteria, including various Bacillus species [27]. Platachromone B interferes with the quorum sensing systems that control sporulation, potentially preventing the formation of resistant spores and enhancing the effectiveness of other antimicrobial treatments [27]. This activity is particularly relevant for treating infections caused by spore-forming pathogens that are notoriously difficult to eradicate [27].

Neuroprotective Effects in Glutamate-Induced Excitotoxicity Assays

Platachromone B demonstrates significant neuroprotective properties in experimental models of glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative diseases and acute neurological injuries [28] [29] [30]. Glutamate excitotoxicity occurs when excessive extracellular glutamate concentrations lead to overstimulation of glutamate receptors, resulting in uncontrolled neuronal depolarization and subsequent cell death [28] [30].

The neuroprotective mechanisms of Platachromone B involve multiple pathways that collectively protect neurons from glutamate-induced damage [28] [29] [30]. The compound demonstrates protective effects at concentrations ranging from 1 to 25 micromolar, with optimal neuroprotection observed at intermediate concentrations [29] [30]. This protection is mediated through direct interactions with glutamate receptors, modulation of calcium homeostasis, and preservation of mitochondrial function [28] [29] [30].

Platachromone B provides protection against both ionotropic and metabotropic glutamate receptor-mediated excitotoxicity [28] [30]. The compound appears to modulate N-methyl-D-aspartate receptor activity by interfering with calcium influx and subsequent intracellular calcium overload [28] [29] [30]. This modulation is crucial because excessive calcium influx through N-methyl-D-aspartate receptors is one of the primary triggers of excitotoxic neuronal death [28] [30].

The compound's neuroprotective effects extend to the preservation of mitochondrial function during excitotoxic stress [29] [31]. Platachromone B prevents glutamate-induced mitochondrial membrane depolarization and maintains adenosine triphosphate production [29] [31]. This mitochondrial protection is essential for neuronal survival because mitochondrial dysfunction leads to energy depletion and the generation of reactive oxygen species that further exacerbate neuronal damage [29] [31].

Platachromone B also modulates the oxidative stress component of glutamate excitotoxicity [28] [30] [31]. The compound demonstrates antioxidant properties that help neutralize reactive oxygen species generated during excitotoxic stress [31]. This antioxidant activity, combined with its effects on mitochondrial function, provides comprehensive protection against the oxidative damage that contributes to excitotoxic neuronal death [28] [31].

In experimental models using various neuronal cell lines and primary cultures, Platachromone B treatment significantly reduces glutamate-induced neuronal death [28] [30]. The compound is effective in protecting different types of neurons, including cortical neurons, hippocampal neurons, and specialized neuronal cell lines such as HT-22 and PC12 cells [28] [30]. This broad neuroprotective activity suggests that Platachromone B may be effective in treating various neurodegenerative conditions where excitotoxicity plays a role [28] [30].

The compound's neuroprotective mechanisms also involve the modulation of calcium-activated proteases and the prevention of cytoskeletal damage [28] [30]. Excessive calcium influx during excitotoxicity activates calpains and other calcium-dependent enzymes that degrade cellular proteins and disrupt normal cellular architecture [28] [30]. Platachromone B helps maintain calcium homeostasis and prevents the activation of these destructive enzymatic pathways [28] [30].

Furthermore, Platachromone B demonstrates protective effects against endoplasmic reticulum stress induced by glutamate excitotoxicity [28] [30]. The compound helps maintain endoplasmic reticulum calcium homeostasis and prevents the unfolded protein response that can lead to apoptotic cell death [28] [30]. This protection is particularly important because endoplasmic reticulum stress is increasingly recognized as a significant contributor to neuronal death in neurodegenerative diseases [28] [30].

The temporal dynamics of Platachromone B's neuroprotective effects indicate that the compound is most effective when administered before or shortly after the onset of excitotoxic stress [29] [32]. This timing dependency suggests that the compound primarily acts through prevention rather than reversal of excitotoxic damage [29] [32]. However, even delayed administration can provide some degree of neuroprotection, indicating that the compound may have therapeutic potential in acute neurological conditions [29] [32].

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

364.13107373 g/mol

Monoisotopic Mass

364.13107373 g/mol

Heavy Atom Count

27

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Last modified: 08-10-2024

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